N-{2-tert-butyl-6-nitrophenyl}acetamide
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
N-(2-tert-butyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-11-9(12(2,3)4)6-5-7-10(11)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI Key |
YTEJEHJQNAQKKV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-tert-butyl-6-nitrophenyl)acetamide
- CAS No.: 342045-12-9
- Molecular Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : 236.271 g/mol
- Synonyms: Acetic acid-(2-tert-butyl-6-nitro-anilide)
Structural Features: This compound features a phenyl ring substituted with a nitro group (-NO₂) at position 6 and a bulky tert-butyl group (-C(CH₃)₃) at position 2.
Synthesis :
Five synthetic routes have been documented, primarily involving nitration, alkylation, and acetylation steps. The tert-butyl group is introduced via Friedel-Crafts alkylation or direct substitution, while the nitro group is typically added via nitration under controlled conditions .
Comparison with Structurally Similar Compounds
Molecular and Structural Comparisons
The following table highlights key differences between N-{2-tert-butyl-6-nitrophenyl}acetamide and related acetamide derivatives:
Functional Group Analysis
Nitro Group (-NO₂): Present in both this compound and the diazenyl acetamide from . Enhances electrophilicity and reactivity in substitution reactions. In the user’s compound, the nitro group likely directs further functionalization at the para position .
tert-Butyl Group (-C(CH₃)₃) :
- Unique to this compound.
- Provides steric hindrance, reducing susceptibility to enzymatic degradation compared to smaller substituents (e.g., -OCH₃ in ) .
Trifluoromethyl (-CF₃) :
- Found in benzothiazole derivatives ().
- Increases lipophilicity and resistance to oxidation, making these compounds suitable for antimicrobial applications .
Aminohexyl Chain (-NH₂): Present in N-(6-Aminohexyl)acetamide (). Enhances water solubility and enables conjugation in drug delivery systems .
Physicochemical and Application Comparisons
- Solubility: The user’s compound is moderately soluble in polar aprotic solvents (e.g., DMSO) due to its nitro and acetamide groups. In contrast, N-(6-Aminohexyl)acetamide exhibits high aqueous solubility . Benzothiazole derivatives () are more lipophilic, favoring membrane penetration .
- Applications: this compound: Potential intermediate in agrochemicals or explosives due to nitro group reactivity . Benzothiazole Acetamides (): Patented for antimicrobial and anticancer applications, leveraging the trifluoromethyl group’s stability . Diazenyl Acetamide (): Likely used in dyes or as a reactive intermediate, given its diazenyl and bromo groups . N-(6-Aminohexyl)acetamide: Utilized in surface modification and drug delivery due to its hydrophilic amino group .
Research Findings and Regulatory Considerations
- Synthetic Accessibility : this compound has well-established synthetic protocols, unlike the diazenyl acetamide (), which requires complex multi-step reactions .
- Stability : The tert-butyl group in the user’s compound confers greater thermal stability compared to methoxy-substituted analogs (), which may degrade under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
